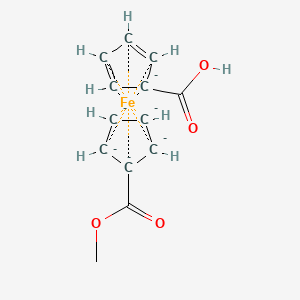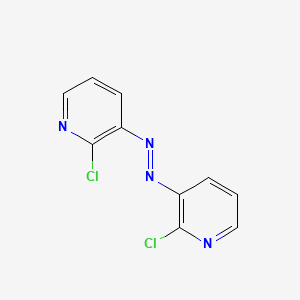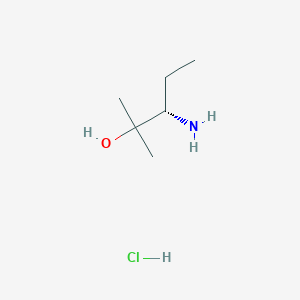
1,3-Diethylimidazolium diethylphosphate; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cytotoxicity Studies
This compound has been used in cytotoxicity studies on normal human dermal fibroblasts . The research found that imidazolium-based ionic liquids (ILs) combined with dialkyl phosphate anions or with the ethyl sulfate anion are the least cytotoxic . This is important for understanding the impact of these chemicals on the skin, especially before their implementation in any industrial-scale application .
Hydraulic Fluids
1,3-Diethylimidazolium diethyl phosphate has potential use as a hydraulic fluid . It was found to be potentially similar to the commercially available hydraulic medium based on 1-ethyl-3-methylimidazolium ethyl sulfate . A comparative study of the high pressure thermophysical properties of 1-Ethyl-3-methylimidazolium and 1,3-Diethylimidazolium Ethyl Sulfates was conducted for their use as sustainable and efficient hydraulic fluids .
Sustainable Chemistry
This compound is also used in sustainable chemistry . It’s part of a class of compounds known as ionic liquids, which are being explored for their potential in various applications in sustainable and green chemistry .
Energy & Cleantech
Ionic liquids, including 1,3-Diethylimidazolium diethyl phosphate, are being investigated for their use in energy and cleantech applications . These could include things like energy storage, energy generation, and clean manufacturing processes .
Thermodynamics
The thermodynamic properties of ionic liquids, including this compound, are of interest in scientific research . Understanding these properties can help in the design of processes and products that use these compounds .
Supercapacitors and Battery Electrolytes
Ionic liquids are being explored for use in supercapacitors and as battery electrolytes . Their unique properties could make them useful in these applications .
Photovoltaics
Finally, ionic liquids, including 1,3-Diethylimidazolium diethyl phosphate, are being investigated for their potential use in photovoltaics . This could lead to more efficient solar cells .
Safety and Hazards
1,3-Diethylimidazolium diethylphosphate is classified as a substance not yet fully tested . Risks cannot be excluded if the product is handled inappropriately . It is advised to not get it in eyes, on skin, or on clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a catalyst in various chemical reactions .
Mode of Action
1,3-Diethylimidazolium diethyl phosphate acts as a catalyst in chemical reactions. For instance, it has been used in the oxidation of diethyl disulfide with atmospheric oxygen . The compound facilitates the reaction, leading to the formation of ethyl sulfonates .
Result of Action
The primary result of the action of 1,3-Diethylimidazolium diethyl phosphate is the facilitation of chemical reactions. For example, in the oxidation of diethyl disulfide, it aids in the formation of ethyl sulfonates .
Propiedades
IUPAC Name |
1,3-diethylimidazol-1-ium;diethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C4H11O4P/c1-3-8-5-6-9(4-2)7-8;1-3-7-9(5,6)8-4-2/h5-7H,3-4H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDVBKEQHKFLO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)CC.CCOP(=O)([O-])OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethylimidazolium diethylphosphate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)



![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)